![molecular formula C13H15BrClNO B1522039 {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride CAS No. 1211328-07-2](/img/structure/B1522039.png)
{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride
Overview
Description
“{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride” is a chemical compound with the CAS Number: 1211328-07-2 . It has a molecular weight of 316.62 . The IUPAC name for this compound is N-{2-[(6-bromo-2-naphthyl)oxy]ethyl}-N-methylamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14BrNO.ClH/c1-15-6-7-16-13-5-3-10-8-12(14)4-2-11(10)9-13;/h2-5,8-9,15H,6-7H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder and it is stored at room temperature .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Derivatization and Analysis of Amines
A study by Sacher, Lenz, and Brauch (1997) presented methods for the determination of aliphatic amines, including methylamine and ethylamine, in wastewater and surface water using derivatization techniques. This research is relevant for understanding the derivatization potential of similar compounds in environmental samples (Sacher, Lenz, & Brauch, 1997).
Synthesis and Antimicrobial Studies
Mayekar et al. (2010) synthesized a series of 1,3,4-oxadiazole derivatives featuring a 6-bromonaphthalene moiety, similar to the core structure of the compound . These derivatives exhibited antimicrobial activities, suggesting the potential of the bromonaphthalene core in developing biologically active molecules (Mayekar et al., 2010).
Application in Catalysis and Organic Synthesis
Orthometalation of Amines
The work by Vicente et al. (1997) on orthometalation of primary benzylamines and (2-phenylethyl)amine provides insights into how similar compounds might undergo metal-mediated reactions to form complex structures. This research demonstrates the utility of such reactions in organic synthesis and potential applications in medicinal chemistry (Vicente et al., 1997).
Environmental and Analytical Chemistry
Secondary Organic Aerosol Formation
Research on primary aliphatic amines, including methylamine and ethylamine, with NO3 radical indicates the formation of secondary organic aerosols. This study by Malloy et al. (2008) could provide a basis for understanding atmospheric reactions and environmental impacts of similar bromonaphthalene derivatives (Malloy et al., 2008).
Safety And Hazards
properties
IUPAC Name |
2-(6-bromonaphthalen-2-yl)oxy-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO.ClH/c1-15-6-7-16-13-5-3-10-8-12(14)4-2-11(10)9-13;/h2-5,8-9,15H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILLPQADXXGCFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC2=C(C=C1)C=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-6-aza-bicyclo[3.2.1]octane-6-carboxylic acid tert-butyl ester](/img/structure/B1521957.png)
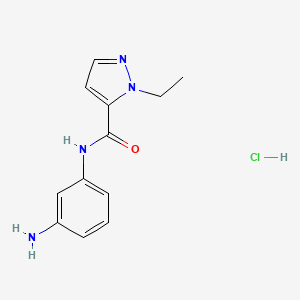
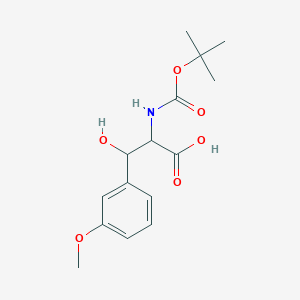
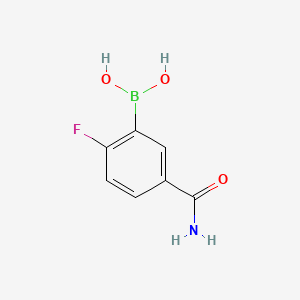
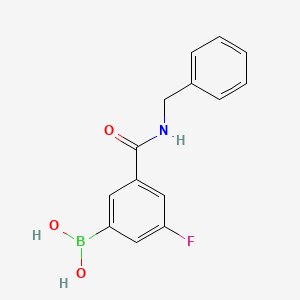
![(1R,2R)-2-(1,3-Dioxo-1H-naphtho[2,3-f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1521964.png)
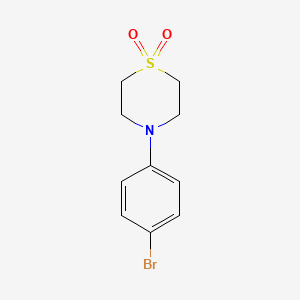
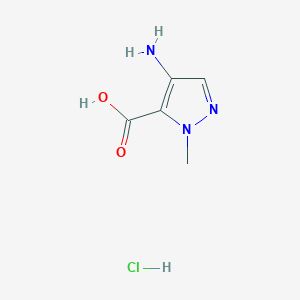
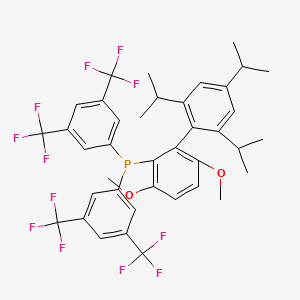
![8-Benzyl-2,8-diazaspiro[4.5]decane](/img/structure/B1521972.png)
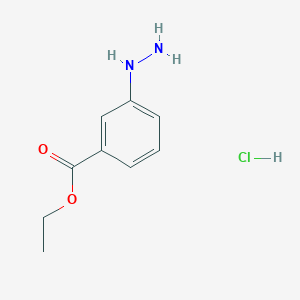
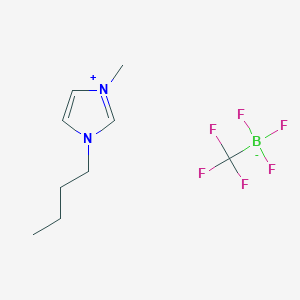
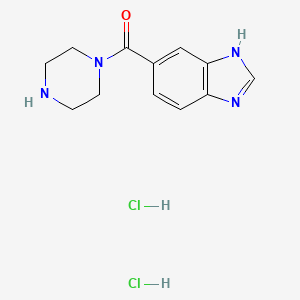
![Methyl 3-[({4-[(phenylcarbamoyl)amino]phenyl}amino)methyl]benzoate](/img/structure/B1521979.png)